Cas no 3613-06-7 (3-Methyl-1H-indole-5-carbonitrile)

3-Methyl-1H-indole-5-carbonitrile is a heterocyclic organic compound featuring an indole core substituted with a methyl group at the 3-position and a nitrile group at the 5-position. This structure imparts versatility in synthetic applications, particularly in pharmaceuticals and agrochemicals, where it serves as a key intermediate. The nitrile functionality enhances reactivity, enabling further derivatization, while the methyl group contributes to stability. Its well-defined molecular framework makes it valuable for constructing complex indole-based scaffolds. The compound is typically characterized by high purity and consistent performance, ensuring reliability in research and industrial processes. Proper handling is advised due to potential sensitivity to moisture and light.
3-Methyl-1H-indole-5-carbonitrile structure
3613-06-7 structure
Product Name:3-Methyl-1H-indole-5-carbonitrile
CAS No:3613-06-7
MF:C10H8N2
MW:156.183921813965
MDL:MFCD15523476
CID:1011575
PubChem ID:57475129
Update Time:2025-05-23

3-Methyl-1H-indole-5-carbonitrile Chemical and Physical Properties

Names and Identifiers

    • 3-Methyl-1H-indole-5-carbonitrile
    • 1H-INDOLE-5-CARBONITRILE,3-METHYL-
    • 3-Methyl-5-cyanoindol
    • 3-methyl-5-cyanoindole
    • 3-methyl-indole-5-carbonitrile
    • 5-Cyan-3-methyl-indol
    • AK109639
    • KB-236526
    • SureCN733659
    • MFCD15523476
    • DTXSID50726824
    • AS-44094
    • AKOS016009314
    • SCHEMBL733659
    • 3613-06-7
    • LENPHOSQASNAFC-UHFFFAOYSA-N
    • DB-357193
    • CS-0103492
    • MDL: MFCD15523476
    • Inchi: 1S/C10H8N2/c1-7-6-12-10-3-2-8(5-11)4-9(7)10/h2-4,6,12H,1H3
    • InChI Key: LENPHOSQASNAFC-UHFFFAOYSA-N
    • SMILES: N1C=C(C)C2C=C(C#N)C=CC1=2

Computed Properties

  • Exact Mass: 156.068748264g/mol
  • Monoisotopic Mass: 156.068748264g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 0
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.3
  • Topological Polar Surface Area: 39.6Ų

3-Methyl-1H-indole-5-carbonitrile Pricemore >>

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3-Methyl-1H-indole-5-carbonitrile Suppliers

Amadis Chemical Company Limited
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(CAS:3613-06-7)3-Methyl-1H-indole-5-carbonitrile
Order Number:A1157354
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 23:38
Price ($):290.0
Email:sales@amadischem.com

Additional information on 3-Methyl-1H-indole-5-carbonitrile

Exploring the Properties and Applications of 3-Methyl-1H-indole-5-carbonitrile

3-Methyl-1H-indole-5-carbonitrile (CAS No. 3613-06-7) is a fascinating organic compound with a unique structure that has garnered significant attention in various fields of chemistry and pharmacology. This compound, also referred to as indole carbonitrile derivative, belongs to the indole family, which is renowned for its versatile applications in drug discovery and materials science. The indole ring at the core of this molecule contributes to its aromaticity and reactivity, making it a valuable building block in organic synthesis.

The chemical structure of 3-Methyl-1H-indole-5-carbonitrile consists of an indole ring substituted with a methyl group at position 3 and a cyano group at position 5. This substitution pattern imparts distinct electronic and steric properties to the molecule, influencing its reactivity and biological activity. The cyano group (CN) is an electron-withdrawing substituent, which can modulate the electronic environment of the indole ring, potentially enhancing its ability to interact with biological targets such as enzymes or receptors.

Recent studies have highlighted the potential of indole derivatives like 3-Methyl-1H-indole-5-carbonitrile in drug design. For instance, researchers have explored its role as a lead compound in the development of kinase inhibitors, which are crucial for treating various diseases including cancer. The cyano group in this compound has been shown to enhance binding affinity to certain protein targets, making it a promising candidate for further optimization in medicinal chemistry.

In addition to its pharmacological applications, 3-Methyl-1H-indole-5-carbonitrile has also found utility in materials science. Its aromaticity and conjugated system make it suitable for applications in organic electronics, such as semiconductors and light-emitting materials. Recent advancements in this area have demonstrated that indole-based compounds can exhibit desirable electronic properties, paving the way for their use in next-generation electronic devices.

The synthesis of 3-Methyl-1H-indole-5-carbonitrile typically involves multi-step organic reactions, often starting from readily available indole derivatives. The introduction of the methyl and cyano groups can be achieved through various methods, including nucleophilic substitution or coupling reactions. These synthetic routes are continuously being optimized to improve yield and selectivity, ensuring that this compound remains accessible for both academic research and industrial applications.

From an environmental standpoint, the production and handling of 3-Methyl-1H-indole-5-carbonitrile must adhere to strict safety protocols. While it is not classified as a hazardous chemical under normal conditions, proper precautions should be taken during synthesis and storage to minimize any potential risks associated with organic compounds.

In conclusion, 3-Methyl-1H-indole-5-carbonitrile (CAS No. 3613-06-7) is a versatile compound with a wide range of applications across chemistry and pharmacology. Its unique structure and functional groups make it an invaluable tool in drug discovery and materials science. As research continues to uncover new possibilities for this compound, its role in advancing scientific innovation is expected to grow significantly.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:3613-06-7)3-Methyl-1H-indole-5-carbonitrile
A1157354
Purity:99%
Quantity:1g
Price ($):290.0
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